tert-butyl (3S)-3-{[(2S)-1-(1,3-benzodioxol-5-ylamino)-1-oxopropan-2-yl]carbamoyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-butyl (3S)-3-{[(2S)-1-(1,3-benzodioxol-5-ylamino)-1-oxopropan-2-yl]carbamoyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound that belongs to the class of dihydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-{[(2S)-1-(1,3-benzodioxol-5-ylamino)-1-oxopropan-2-yl]carbamoyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, including:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Amidation reaction: The benzodioxole derivative is then reacted with an appropriate amine to form the amide bond.
Isoquinoline synthesis: The isoquinoline ring is synthesized through Pictet-Spengler reaction, involving the condensation of an aromatic aldehyde with an amine.
Final coupling: The tert-butyl ester group is introduced in the final step through esterification.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Nucleophilic substitution reactions can take place at the amide and ester groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3S)-3-{[(2S)-1-(1,3-benzodioxol-5-ylamino)-1-oxopropan-2-yl]carbamoyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes and receptors.
Medicine
The compound could have potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry
In the industrial sector, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-{[(2S)-1-(1,3-benzodioxol-5-ylamino)-1-oxopropan-2-yl]carbamoyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **tert-butyl (3S)-3-{[(2S)-1-(1,3-benzodioxol-5-ylamino)-1-oxopropan-2-yl]carbamoyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities and therapeutic potential.
Properties
Molecular Formula |
C25H29N3O6 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[[(2S)-1-(1,3-benzodioxol-5-ylamino)-1-oxopropan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C25H29N3O6/c1-15(22(29)27-18-9-10-20-21(12-18)33-14-32-20)26-23(30)19-11-16-7-5-6-8-17(16)13-28(19)24(31)34-25(2,3)4/h5-10,12,15,19H,11,13-14H2,1-4H3,(H,26,30)(H,27,29)/t15-,19-/m0/s1 |
InChI Key |
SBLVXHSIIZUKDX-KXBFYZLASA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=C(C=C1)OCO2)NC(=O)[C@@H]3CC4=CC=CC=C4CN3C(=O)OC(C)(C)C |
SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)NC(=O)C3CC4=CC=CC=C4CN3C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)NC(=O)C3CC4=CC=CC=C4CN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
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